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Compound of Interest

Compound Name: Ibiglustat succinate

Cat. No.: B12419537 Get Quote

An In-depth Review of the Glucosylceramide Synthase Inhibitor for Lysosomal Storage

Disorders and Neurodegenerative Diseases

Abstract
Ibiglustat succinate, also known as Venglustat, is a potent, orally active, and brain-penetrant

small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] Identified by the CAS

number 1629063-78-0, this compound is under investigation for the treatment of several

lysosomal storage disorders, including Gaucher disease type 3, Fabry disease, and GM2

gangliosidosis, as well as neurodegenerative conditions like Parkinson's disease associated

with GBA mutations.[1][3] By blocking the synthesis of glucosylceramide (GlcCer), the primary

substrate for a range of downstream glycosphingolipids, Ibiglustat succinate offers a

therapeutic strategy known as substrate reduction therapy. This guide provides a

comprehensive technical overview of Ibiglustat succinate, including its physicochemical

properties, mechanism of action, key experimental data, and detailed protocols to support

further research and development.

Physicochemical Properties
Ibiglustat succinate is a white to off-white solid powder.[4] The succinate salt form enhances

the compound's stability and handling characteristics for pharmaceutical formulation.
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Property Value Reference

CAS Number 1629063-78-0

Synonyms

Venglustat succinate,

SAR402671 succinate,

GZ402671 succinate

Molecular Formula C₂₀H₂₄FN₃O₂S·C₄H₆O₅

Molecular Weight 523.58 g/mol

Solubility (25°C)

DMSO: 100 mg/mL (190.99

mM)Water: 100 mg/mL (190.99

mM)Ethanol: 100 mg/mL

(190.99 mM)

Storage and Stability

Powder: 3 years at -20°C; 2

years at 4°CSolution: 1 year at

-80°C in solvent; 1 month at

-20°C in solvent

Mechanism of Action
Ibiglustat succinate functions as a competitive inhibitor of glucosylceramide synthase (GCS),

a key enzyme in the biosynthesis of glycosphingolipids. GCS catalyzes the transfer of glucose

from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for

the synthesis of complex glycosphingolipids, including globotriaosylceramide (Gb3 or GL-3)

and gangliosides.

In several lysosomal storage disorders, genetic defects in specific hydrolase enzymes lead to

the accumulation of their glycosphingolipid substrates within lysosomes, causing cellular

dysfunction and pathology. For instance, Gaucher disease results from a deficiency of

glucocerebrosidase, leading to GlcCer accumulation. Fabry disease is caused by a deficiency

of alpha-galactosidase A, resulting in the accumulation of Gb3.

By inhibiting GCS, Ibiglustat succinate reduces the production of GlcCer, thereby limiting the

synthesis and subsequent accumulation of downstream pathological glycosphingolipids. This

substrate reduction approach is independent of the underlying enzyme deficiency.
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Mechanism of action of Ibiglustat succinate.

Preclinical and Clinical Data
In Vitro Studies

Fabry Disease Model: In a study using cardiomyocytes derived from induced pluripotent

stem cells (iPSCs) from patients with Fabry disease, treatment with 1 µM Ibiglustat
succinate for 15 days prevented the accumulation of globotriaosylceramide (GL-3). This

suggests its potential to ameliorate the sphingolipid buildup characteristic of Fabry disease.

In Vivo Studies
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Gaucher Disease Model: In a mouse model of Gaucher disease, oral administration of

Venglustat (Ibiglustat) led to a significant reduction in the accumulation of glycosphingolipids.

Synucleinopathy Model: In a GBA-related synucleinopathy mouse model, Venglustat

administration significantly reduced the accumulation of pathological α-synuclein aggregates

in the central nervous system and improved associated memory deficits.

Pharmacokinetics in Healthy Volunteers
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of

Ibiglustat.

Parameter
Single Dose (2-150
mg)

Repeated Dose (5-
20 mg/day for 14
days)

Reference

Tmax (median) 3.00–5.50 hours Not specified

t1/2z (geometric

mean)
28.9 hours Not specified

Apparent Total Body

Clearance (CL/F,

mean)

5.18–6.43 L/h 5.18–6.43 L/h

Accumulation Ratio

(Cmax)
- 2.10

Accumulation Ratio

(AUC0–24)
- 2.22

Food Effect
Systemic exposure

unaffected by food
Not applicable

A study in healthy Chinese volunteers receiving a single 15 mg oral dose showed a median

Tmax of 2.50 hours and a mean terminal half-life of 30.6 hours, demonstrating a favorable

pharmacokinetic profile consistent with data from non-Chinese volunteers.

Experimental Protocols
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In Vitro GL-3 Clearance in Fabry Disease
Cardiomyocytes
This protocol is based on the methodology described for treating embryoid bodies (EBs)

derived from Fabry disease patient iPSCs.

Objective: To assess the efficacy of Ibiglustat succinate in preventing the accumulation of GL-

3 in a cellular model of Fabry disease.

Materials:

Ibiglustat succinate (CAS 1629063-78-0)

Fabry disease patient-derived iPSCs

Cardiomyocyte differentiation medium

Culture plates

DMSO (for stock solution)

Phosphate-buffered saline (PBS)

Fixatives for immunocytochemistry (e.g., 4% paraformaldehyde)

Primary antibody against GL-3

Fluorescently labeled secondary antibody

Reagents for electron microscopy and mass spectrometry

Procedure:

Cell Culture and Differentiation: Differentiate Fabry disease iPSCs into cardiomyocytes to

form embryoid bodies (EBs). Culture the EBs until a plateau of GL-3 accumulation is

reached (e.g., 28 days post-differentiation).

Ibiglustat Treatment:
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Prepare a stock solution of Ibiglustat succinate in DMSO.

Treat the beating EBs with 1 µM Ibiglustat succinate in the culture medium.

Culture the EBs for 15 days, replacing the medium with fresh Ibiglustat succinate-

containing medium every 2 days.

Analysis of GL-3 Accumulation:

Immunocytochemistry (ICC):

Fix the treated and untreated control EBs.

Permeabilize the cells and block non-specific antibody binding.

Incubate with a primary antibody specific for GL-3.

Wash and incubate with a fluorescently labeled secondary antibody.

Visualize and quantify GL-3 levels using fluorescence microscopy.

Electron Microscopy (EM):

Fix, embed, and section the EBs according to standard EM protocols.

Examine the ultrastructure of lysosomes for characteristic lamellar inclusions of stored

lipids.

Mass Spectrometry (MS):

Perform lipid extraction from the EBs.

Analyze the lipid extracts by mass spectrometry to quantify the levels of GL-3 and other

glycosphingolipids.
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Workflow for in vitro testing of Ibiglustat succinate.

In Vivo Efficacy in a Gaucher Disease Mouse Model
This protocol outlines a general procedure based on preclinical studies of GCS inhibitors.

Objective: To evaluate the effect of Ibiglustat succinate on glycosphingolipid accumulation in

a mouse model of Gaucher disease.

Materials:

Gaucher disease model mice (e.g., C57Bl/6 with relevant genetic modification)
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Ibiglustat succinate

Vehicle for oral administration (e.g., CMC-Na suspension)

Gavage needles

Equipment for tissue collection and homogenization

Reagents for lipid extraction and analysis (e.g., mass spectrometry)

Procedure:

Animal Dosing:

Acclimate Gaucher disease model mice to the housing conditions.

Prepare a homogenous suspension of Ibiglustat succinate in a suitable vehicle (e.g.,

0.03% in feed or by oral gavage).

Administer Ibiglustat succinate or vehicle (control group) to the mice daily for a

predetermined period.

Tissue Collection:

At the end of the treatment period, euthanize the mice.

Collect relevant tissues, such as the brain, liver, and spleen, where glycosphingolipid

accumulation is prominent in Gaucher disease.

Biochemical Analysis:

Homogenize the collected tissues.

Perform lipid extraction from the tissue homogenates.

Quantify the levels of glucosylceramide, glucosylsphingosine, and other relevant

glycosphingolipids using a validated method like liquid chromatography-mass

spectrometry (LC-MS).
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Data Analysis:

Compare the glycosphingolipid levels in the tissues of Ibiglustat-treated mice to those of

the vehicle-treated control group.

Perform statistical analysis to determine the significance of any observed reductions.

Summary and Future Directions
Ibiglustat succinate is a promising GCS inhibitor with a strong rationale for its use in substrate

reduction therapy for multiple lysosomal storage disorders and GBA-related neurodegenerative

diseases. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate

for disorders with neurological manifestations. The preclinical and early clinical data

demonstrate its potential to reduce the accumulation of pathological glycosphingolipids and

show a favorable pharmacokinetic and safety profile.

Future research should continue to explore the long-term efficacy and safety of Ibiglustat
succinate in various disease models and patient populations. Further elucidation of its effects

on downstream cellular pathways beyond simple substrate reduction will provide deeper

insights into its therapeutic mechanisms. The detailed protocols and compiled data in this guide

are intended to serve as a valuable resource for researchers and drug development

professionals working to advance this and similar therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ibiglustat Succinate (CAS No. 1629063-78-0): A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419537#ibiglustat-succinate-cas-number-
1629063-78-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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